5,6-dimethyl-3-[3-(4-morpholinyl)propyl]-2-{[2-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5,6-dimethyl-3-[3-(4-morpholinyl)propyl]-2-{[2-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H26F3N3O2S2 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.14185391 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing thieno[3,2-d]pyrimidine derivatives and related compounds, highlighting their significance as intermediates in the creation of novel heterocyclic compounds. For instance, one study describes a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, demonstrating the compound's importance as an intermediate that inhibited tumor necrosis factor alpha and nitric oxide, showcasing its potential in medical research (Lei et al., 2017).
Biological Activities
Antimicrobial and Antitumor Activities
Several studies have focused on the synthesis of thieno[2,3-d]pyrimidin-4-ones and their analogs, exploring their antimicrobial, antitumor, and anti-inflammatory properties. For example, the antimicrobial activity of some synthesized pyrimidine-triazole derivatives was investigated, highlighting the potential of these compounds in addressing bacterial and fungal infections (Majithiya & Bheshdadia, 2022). Another study synthesized new derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, which were characterized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities, demonstrating their potential as leads for new therapeutic agents (Chandrashekaraiah et al., 2014).
Analgesic and Anti-Inflammatory Properties
Compounds derived from thieno[2,3-d]pyrimidin-4(3H)-one have also been investigated for their analgesic and anti-inflammatory properties. For instance, the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones explored their potential as new analgesic and anti-inflammatory agents, showing significant activity in preclinical models (Alagarsamy et al., 2007).
Properties
IUPAC Name |
5,6-dimethyl-3-(3-morpholin-4-ylpropyl)-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2S2/c1-15-16(2)33-20-19(15)21(30)29(9-5-8-28-10-12-31-13-11-28)22(27-20)32-14-17-6-3-4-7-18(17)23(24,25)26/h3-4,6-7H,5,8-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUKMVUZZFFPKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3C(F)(F)F)CCCN4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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